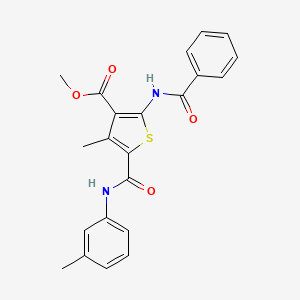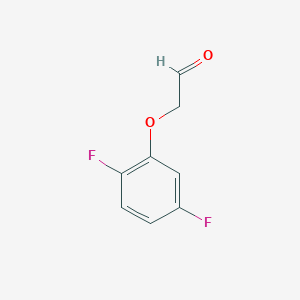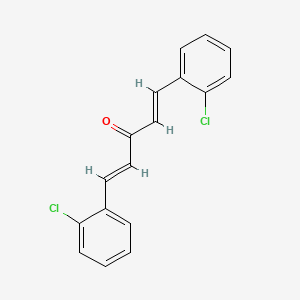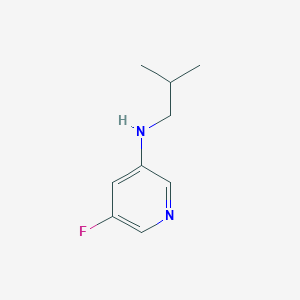
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is an organic compound with the molecular formula C(9)H({13})FN(_2) It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position and an N-(2-methylpropyl) substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the fluorine and N-(2-methylpropyl) groups.
N-Alkylation: The N-(2-methylpropyl) group is introduced through an alkylation reaction using 2-methylpropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), potentially converting the amine group to an amine oxide.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K(_2)CO(_3).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amine oxides.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays to understand the role of fluorinated compounds in biological systems.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities.
Wirkmechanismus
The mechanism by which 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-aminopyridine: Similar in structure but lacks the N-(2-methylpropyl) group.
5-Fluoro-N-isopropylpyridin-3-amine: Similar but with an isopropyl group instead of a 2-methylpropyl group.
5-Fluoro-N-(2-methylpropyl)pyridin-2-amine: Similar but with the amine group at the 2-position instead of the 3-position.
Uniqueness
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the N-(2-methylpropyl) group at the 3-position enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
5-fluoro-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H13FN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI-Schlüssel |
QAFUUIXELWJCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC(=CN=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




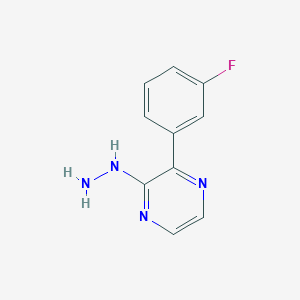



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

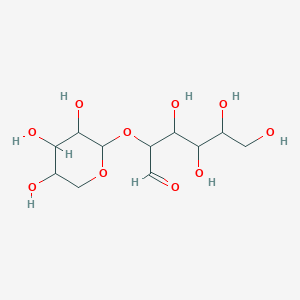

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
